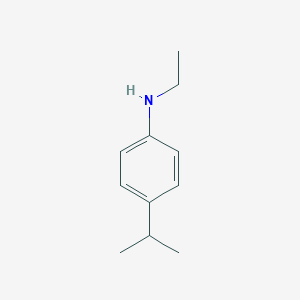

N-Ethyl-4-(propan-2-yl)aniline

Description

N-Ethyl-4-(propan-2-yl)aniline (CAS: Not explicitly provided; molecular formula: C₁₁H₁₇N) is a substituted aniline derivative featuring an ethyl group (-C₂H₅) attached to the nitrogen atom and an isopropyl group (-CH(CH₃)₂) at the para position of the aromatic ring. This compound is structurally characterized by its tertiary amine functionality and hydrophobic substituents, which influence its physicochemical properties and biological interactions.

Key applications of this compound include its role as a structural moiety in pharmaceuticals. For instance, it is a critical component of luminespib (5-[2,4-dihydroxy-5-(propan-2-yl)phenyl]-N-ethyl-4-{4-[(morpholin-4-yl)methyl]phenyl}-1,2-oxazole-3-carboxamide), a heat shock protein 90 (Hsp90) inhibitor investigated for suppressing HIV-1 rebound viremia in preclinical studies .

Properties

CAS No. |

190843-74-4 |

|---|---|

Molecular Formula |

C11H17N |

Molecular Weight |

163.26 g/mol |

IUPAC Name |

N-ethyl-4-propan-2-ylaniline |

InChI |

InChI=1S/C11H17N/c1-4-12-11-7-5-10(6-8-11)9(2)3/h5-9,12H,4H2,1-3H3 |

InChI Key |

NVGKYFZZTVCLLI-UHFFFAOYSA-N |

SMILES |

CCNC1=CC=C(C=C1)C(C)C |

Canonical SMILES |

CCNC1=CC=C(C=C1)C(C)C |

Synonyms |

Benzenamine, N-ethyl-4-(1-methylethyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-Ethyl-4-(propan-2-yl)aniline, differing in substituent groups, positions, or pharmacological roles:

N,N-Diisopropylaniline

- Molecular Formula : C₁₂H₁₉N

- Molecular Weight : 177.29 g/mol

- Substituents : Two isopropyl groups attached to the nitrogen atom.

N-Methyl-4-(propan-2-yl)aniline Hydrochloride

- Molecular Formula : C₁₀H₁₆ClN (hydrochloride salt)

- Molecular Weight : 185.7 g/mol (base: 149.24 g/mol)

- Substituents : Methyl group (-CH₃) on the nitrogen and para-isopropyl group.

- Key Differences : The smaller N-methyl group and hydrochloride salt form enhance water solubility compared to the ethyl-substituted analog.

- Applications : Marketed as a pharmaceutical intermediate (CAS: 1394042-73-9) .

2-(Propan-2-yl)aniline

- Molecular Formula : C₉H₁₃N

- Molecular Weight : 135.21 g/mol

- Substituents : Isopropyl group at the ortho position.

- Key Differences : Ortho substitution introduces steric effects that hinder molecular interactions, reducing logP (2.33) compared to the para-substituted N-Ethyl analog (estimated logP >3).

Thio-2 (N-Ethyl-4-(6-methyl-1,3-benzothiazol-2-yl)aniline)

- Molecular Formula : C₁₆H₁₆N₂S

- Molecular Weight : 268.38 g/mol

- Substituents : Benzothiazole ring at the para position.

- Key Differences : The benzothiazole moiety enhances aromatic stacking interactions, improving binding to the Bag-1L protein compared to the isopropyl-substituted analog.

- Applications : Inhibits androgen receptor (AR)-Bag1L interactions, suppressing cancer cell proliferation .

Comparative Data Table

*Estimated based on structural analogs.

Research Findings and Implications

- Bioactivity : this compound’s incorporation into luminespib highlights its role in enhancing drug stability and target affinity. The ethyl and isopropyl groups contribute to optimal hydrophobicity for Hsp90 binding .

- Structural Influence : Para-substituted analogs generally exhibit higher bioactivity than ortho-substituted derivatives due to reduced steric interference (e.g., 2-(propan-2-yl)aniline vs. This compound) .

- Therapeutic Potential: Thio-2 demonstrates that replacing the isopropyl group with a benzothiazole ring shifts the mechanism of action from Hsp90 inhibition to AR modulation, underscoring the impact of substituent design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.